



BWA-522 intermediate-1 supplier and purchasing information

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Compound of Interest

Compound Name: BWA-522 intermediate-1

Cat. No.: B13912780 Get Quote

Application Notes and Protocols: BWA-522Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement, handling, and utilization of **BWA-522 intermediate-1**, a critical reagent in the synthesis of the potent androgen receptor (AR) PROTAC degrader, BWA-522. This document includes supplier details, key physicochemical data, and comprehensive protocols for the synthesis of BWA-522 and subsequent in vitro characterization.

Product Information and Supplier Details

BWA-522 intermediate-1 is a ligand for the cereblon (CRBN) E3 ubiquitin ligase, serving as a foundational component for the construction of Proteolysis Targeting Chimeras (PROTACs). Its primary application is in the synthesis of BWA-522, an orally bioavailable PROTAC designed to target the N-terminal domain (NTD) of the androgen receptor, leading to the degradation of both full-length AR (AR-FL) and its splice variants (e.g., AR-V7).

Table 1: Supplier and Purchasing Information for BWA-522 Intermediate-1



Supplier	Catalog Number	Purity	Availability	Notes
MedchemExpres s	HY-149433-1	>98%	In stock	Intermediate for the synthesis of PROTAC BWA- 522.
InvivoChem	V84420	>98%	In stock	Described as a ligand molecule for cereblon E3 ubiquitin ligase.

Table 2: Physicochemical Properties of BWA-522 Intermediate-1

Property	Value	Reference
Molecular Formula	C19H19N3O5	[1]
Molecular Weight	369.37 g/mol	[1]
CAS Number	2241315-66-0	[1]
Appearance	Light yellow to yellow solid powder	[1]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]
Solubility	Soluble in DMSO	[1]

Signaling Pathway and Mechanism of Action

BWA-522 intermediate-1 functions as the E3 ligase-recruiting moiety of the BWA-522 PROTAC. The final BWA-522 molecule is a heterobifunctional compound that simultaneously binds to the androgen receptor and the cereblon E3 ligase. This induced proximity facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This

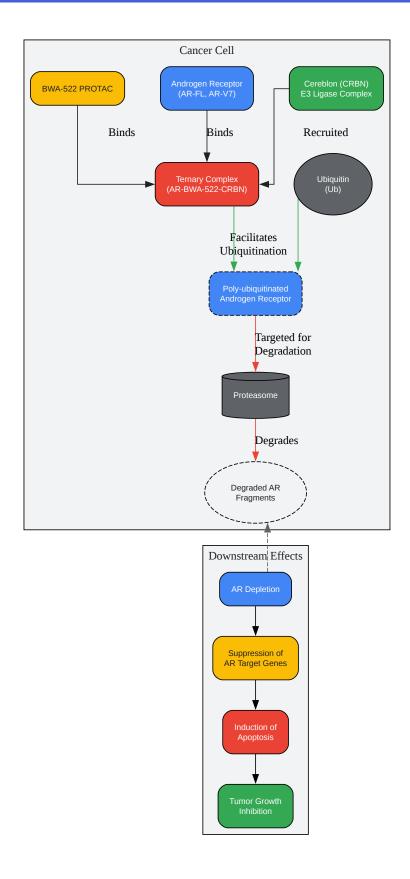




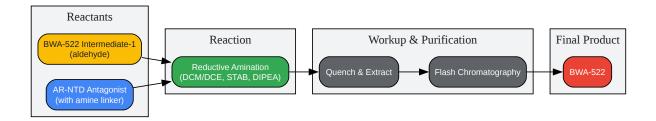


mechanism of action is particularly relevant in the context of prostate cancer, where androgen receptor signaling is a key driver of tumor growth.









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References

- 1. medchemexpress.com [medchemexpress.com]
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